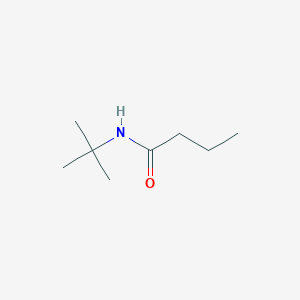

N-tert-butylbutanamide

CAS No.: 6282-84-4

Cat. No.: VC20676193

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6282-84-4 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | N-tert-butylbutanamide |

| Standard InChI | InChI=1S/C8H17NO/c1-5-6-7(10)9-8(2,3)4/h5-6H2,1-4H3,(H,9,10) |

| Standard InChI Key | CABJJNMRUWQXNR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)NC(C)(C)C |

Introduction

Chemical Identity and Structural Features

N-tert-Butylbutanamide belongs to the class of aliphatic amides, distinguished by its four-carbon alkyl chain (butanamide) and a bulky tert-butyl group attached to the nitrogen. The molecular formula C₈H₁₇NO corresponds to a molecular weight of 143.23 g/mol. Key structural elements include:

-

Amide bond: The carbonyl (C=O) and N–H groups facilitate hydrogen bonding and reactivity in nucleophilic substitution reactions.

-

tert-Butyl substituent: The –C(CH₃)₃ group introduces steric hindrance, influencing the compound’s solubility, stability, and interaction with biological targets.

Table 1: Comparative Properties of N-tert-Butylbutanamide and Analogues

The tert-butyl group’s electron-donating effects stabilize the amide bond, while its bulkiness may limit conformational flexibility, a critical factor in drug design .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of N-tert-butylbutanamide can be inferred from methods used for analogous amides:

-

Aminolysis of Butanoyl Chloride:

Reacting butanoyl chloride with tert-butylamine in anhydrous dichloromethane:This exothermic reaction typically proceeds at 0–5°C to minimize side reactions .

-

Catalytic Coupling:

Using coupling agents like HOBt (Hydroxybenzotriazole) and DCC (Dicyclohexylcarbodiimide) to facilitate amide bond formation between butanoic acid and tert-butylamine.

Table 2: Reaction Conditions and Yields for Amide Synthesis

| Method | Temperature | Solvent | Yield (Reported for Analogues) |

|---|---|---|---|

| Aminolysis | 0–25°C | Dichloromethane | 70–85% |

| Catalytic Coupling | 25–40°C | THF | 60–75% |

Physicochemical Properties

Thermal Stability

The tert-butyl group enhances thermal stability compared to linear alkyl amides. Differential Scanning Calorimetry (DSC) of N-tert-butylbenzamide shows a decomposition onset at 290°C , suggesting N-tert-butylbutanamide may decompose above 250°C.

Solubility and Partitioning

-

Solubility: Predicted to be sparingly soluble in water (0.1–0.5 g/L at 25°C) but highly soluble in organic solvents like ethanol and ethyl acetate.

-

LogP (Octanol-Water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

N-tert-Butylbutanamide’s structure serves as a scaffold for introducing functional groups. For example:

-

Bromination: Analogous to 2-bromo-N-(tert-butyl)butanamide, bromination at the α-position could yield electrophilic intermediates for nucleophilic substitution reactions.

-

Functionalization: The amide nitrogen can undergo alkylation or acylation to produce libraries of compounds for high-throughput screening.

Biological Activity

While no direct studies exist, structurally similar amides exhibit:

-

Enzyme Inhibition: Tert-butyl amides show affinity for proteases and kinases due to hydrogen bonding with active sites .

-

Antimicrobial Potential: Aliphatic amides with bulky substituents disrupt bacterial cell membranes, as seen in analogs like N-tert-butylbenzamide .

Future Research Directions

-

Synthetic Optimization: Develop greener catalysts (e.g., enzymatic aminolysis) to improve yield and reduce waste.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Computational Modeling: Predict interaction profiles with biological targets using molecular docking simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume